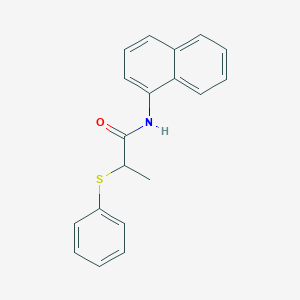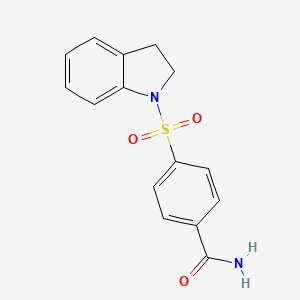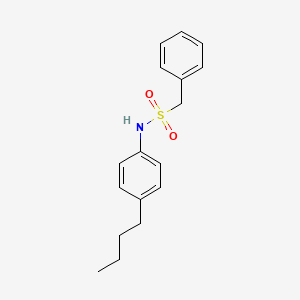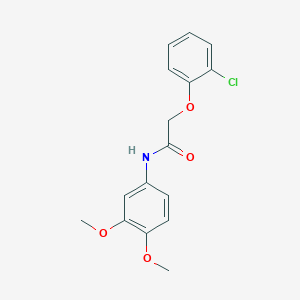![molecular formula C11H11N3O3S B4953467 1-methyl-3-{[(2-thienylmethyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid](/img/structure/B4953467.png)
1-methyl-3-{[(2-thienylmethyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-methyl-3-{[(2-thienylmethyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid, also known as TAK-242, is a small molecule inhibitor that targets Toll-like receptor 4 (TLR4) signaling. TLR4 is a transmembrane receptor that plays a crucial role in the innate immune response by recognizing pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs). TLR4 activation leads to the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), which are involved in the pathogenesis of various inflammatory diseases. TAK-242 has been shown to inhibit TLR4 signaling and reduce the production of pro-inflammatory cytokines, making it a promising therapeutic candidate for the treatment of inflammatory diseases.
Mechanism of Action
1-methyl-3-{[(2-thienylmethyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid inhibits TLR4 signaling by binding to the intracellular domain of TLR4 and preventing the recruitment of downstream signaling molecules such as MyD88 and TRIF. This leads to a reduction in the production of pro-inflammatory cytokines and a decrease in the inflammatory response.
Biochemical and physiological effects:
This compound has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in vitro and in vivo. This leads to a reduction in inflammation and tissue damage in animal models of inflammatory diseases. This compound has also been shown to improve survival and reduce organ dysfunction in animal models of sepsis and acute lung injury.
Advantages and Limitations for Lab Experiments
The advantages of using 1-methyl-3-{[(2-thienylmethyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid in lab experiments include its specificity for TLR4 signaling and its ability to inhibit the production of pro-inflammatory cytokines. However, the limitations of using this compound include its potential off-target effects and the need for further optimization to improve its pharmacokinetic properties.
Future Directions
For the research on 1-methyl-3-{[(2-thienylmethyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid include the optimization of its pharmacokinetic properties, the evaluation of its safety and efficacy in clinical trials, and the identification of new targets for its use in the treatment of inflammatory diseases. This compound may also have potential applications in other areas such as cancer immunotherapy and neuroinflammation.
Synthesis Methods
The synthesis of 1-methyl-3-{[(2-thienylmethyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid involves several steps, starting from commercially available starting materials. The first step involves the synthesis of 2-thienylmethanol, which is then converted to 2-thienylmethylamine. The amine is then reacted with 1-methyl-1H-pyrazole-4-carboxylic acid to form the corresponding amide. The amide is then treated with phosgene to form the corresponding acid chloride, which is then reacted with N,N-dimethylformamide to form this compound.
Scientific Research Applications
1-methyl-3-{[(2-thienylmethyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid has been extensively studied for its potential therapeutic applications in various inflammatory diseases. In preclinical studies, this compound has been shown to reduce inflammation and improve outcomes in animal models of sepsis, acute lung injury, and rheumatoid arthritis. In clinical trials, this compound has been evaluated for the treatment of sepsis and acute respiratory distress syndrome (ARDS), with promising results.
Properties
IUPAC Name |
1-methyl-3-(thiophen-2-ylmethylcarbamoyl)pyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O3S/c1-14-6-8(11(16)17)9(13-14)10(15)12-5-7-3-2-4-18-7/h2-4,6H,5H2,1H3,(H,12,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXTFYCJEPGYFLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(=O)NCC2=CC=CS2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[3-(dimethylamino)propyl]-N',N'-dimethyl-N-(2,4,5-trimethoxybenzyl)-1,3-propanediamine](/img/structure/B4953407.png)
![ethyl 1-[2-(4-morpholinylsulfonyl)-4-nitrophenyl]-4-piperidinecarboxylate](/img/structure/B4953414.png)

![methyl N-{[2-(phenoxymethyl)-1,3-oxazol-4-yl]carbonyl}-D-alaninate](/img/structure/B4953429.png)
![2-cyclohexyl-1H-naphtho[2,3-g]indazole-3,6,11(2H)-trione](/img/structure/B4953442.png)

![8-chloro-N'-[1-(4-isobutoxyphenyl)propylidene]-2-phenyl-4-quinolinecarbohydrazide](/img/structure/B4953451.png)

![1-(2,6-dimethyl-4-pyridinyl)-4-({1-[2-(1-piperidinyl)ethyl]-1H-1,2,3-triazol-4-yl}carbonyl)piperazine](/img/structure/B4953474.png)
![N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B4953478.png)

